N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities . They have been found to exhibit anti-inflammatory, anti-tubercular, and anti-cancer properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives is typically achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is typically analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives often involve coupling reactions with various reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques, including XRD, NMR spectroscopy, and elemental analysis .Scientific Research Applications
Antimicrobial and Antifungal Activities
Benzothiazole derivatives, including those similar to N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-methylisoxazole-5-carboxamide, have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrate pronounced antibacterial activity, particularly against Gram-positive strains, and some exhibit potent antifungal effects as well (Bikobo et al., 2017; Narayana et al., 2004).
Drug Discovery Building Blocks
Compounds featuring the benzo[d]thiazole moiety are utilized as building blocks in drug discovery, offering versatile substitution possibilities to explore chemical space for targeting various biological mechanisms (Durcik et al., 2020).
Anticancer Activities
Research on benzothiazole derivatives also extends to anticancer applications. These compounds have been evaluated against several cancer cell lines, with some showing higher anticancer activities than reference drugs, highlighting their potential as novel therapeutic agents (Ravinaik et al., 2021).
Corrosion Inhibition
Beyond biomedical applications, benzothiazole derivatives are studied for their role in corrosion inhibition, particularly for protecting steel in acidic environments. These inhibitors demonstrate high efficiency and stability, suggesting their utility in industrial applications (Hu et al., 2016).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been known to inhibit the growth of microorganisms by various mechanisms . For instance, some benzothiazole derivatives have been found to induce S phase arrest, up-regulate the pro-apoptotic protein, down-regulate the anti-apoptotic protein, activate caspase-3, and subsequently induce mitochondrial dysfunction so as to induce cell apoptosis .
Biochemical Pathways
For instance, some benzothiazole derivatives have been found to inhibit the production of folic acid, thereby preventing the growth of microorganisms .
Pharmacokinetics
The admet calculation showed favorable pharmacokinetic profile of synthesized benzothiazole derivatives .
Result of Action
Benzothiazole derivatives have been known to exhibit various biological activities such as anti-tubercular, anti-inflammatory, and antibacterial activities .
Safety and Hazards
Future Directions
Research into benzothiazole derivatives is ongoing, with recent studies focusing on the development of new synthetic methods and the exploration of their biological activities . Future research may also focus on improving the potency and selectivity of these compounds for their target enzymes or receptors.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c1-10-8-15(24-21-10)17(23)19-11-6-7-12(14(22)9-11)18-20-13-4-2-3-5-16(13)25-18/h2-9,22H,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCBLRVTSUVEAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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